Decyl 3-(4-nitrophenyl)prop-2-enoate
Description
Contextualization within Nitrophenyl Propenoate and Cinnamate (B1238496) Ester Chemistry
Decyl 3-(4-nitrophenyl)prop-2-enoate is structurally characterized by a decyl ester group attached to a 3-(4-nitrophenyl)prop-2-enoate backbone. This backbone is a derivative of cinnamic acid, featuring a nitro group at the para position of the phenyl ring. Cinnamate esters are α,β-unsaturated esters known for their versatility in organic synthesis. The presence of a conjugated system, which includes the phenyl ring, a carbon-carbon double bond, and a carbonyl group, allows for a variety of chemical transformations such as addition reactions, cycloadditions, and reductions.
The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the molecule. This makes the compound susceptible to nucleophilic attack, a property that is often exploited in organic synthesis. The general structure of alkyl 3-(4-nitrophenyl)prop-2-enoates, including the decyl ester, positions them as interesting substrates for a range of chemical reactions.
Significance of Structurally Related Compounds in Chemical and Biological Investigations
While specific research on this compound is limited, extensive studies on its structural analogs, such as the methyl and ethyl esters, provide valuable insights into its potential significance. These related compounds have been investigated for a variety of applications.
For instance, ethyl 4-nitrocinnamate has been noted for its use as a flavoring agent and fragrance ingredient. Furthermore, it has demonstrated antimicrobial and antioxidant properties, suggesting its potential value in the development of pharmaceuticals and personal care products. guidechem.com The chemical reactivity of these esters, particularly the susceptibility of the nitro group to reduction, makes them useful intermediates in the synthesis of other compounds. For example, the nitro group can be reduced to an amine, yielding compounds like ethyl 4-aminocinnamate.
The long alkyl chain of the decyl ester is another important structural feature. In other classes of organic compounds, the length of the alkyl chain has been shown to influence physicochemical properties and biological activity. For example, in a series of phosphonium-based ionic liquids, an increase in the alkyl chain length of the fatty acid anion led to an increase in antimicrobial toxicity. researchgate.net This suggests that the decyl group in this compound could modulate its biological activity compared to its shorter-chain counterparts.
The table below compares some of the known properties of structurally similar compounds to provide a basis for understanding the potential characteristics of this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from this compound |
| Methyl 3-(4-nitrophenyl)prop-2-enoate | C10H9NO4 | 207.18 | Methyl ester instead of decyl ester |
| Ethyl 3-(4-nitrophenyl)prop-2-enoate | C11H11NO4 | 221.21 | Ethyl ester instead of decyl ester |
| 2-ethylhexyl 3-(4-nitrophenyl)prop-2-enoate | C17H23NO4 | 305.37 | 2-ethylhexyl ester instead of decyl ester |
Overview of Research Paradigms and Disciplines Intersecting with this Compound Class
The study of nitrophenyl propenoates and cinnamate esters intersects with a multitude of scientific disciplines. In organic synthesis , these compounds are utilized as building blocks for more complex molecules due to their reactive functional groups. Their synthesis and transformations are a core area of investigation.
In medicinal chemistry , derivatives of cinnamic acid are explored for a wide range of therapeutic applications, including anticancer, antibacterial, and antifungal activities. tandfonline.com The presence of the nitro group can also be of interest, as nitroaromatic compounds have been investigated for their biological effects.
The field of materials science also shows interest in cinnamate derivatives. For example, some long-chain alkyl cinnamate esters have been found to exhibit liquid crystalline properties. tandfonline.comrsc.org This suggests that this compound could potentially have applications in the development of novel materials.
Furthermore, the study of the enzymatic hydrolysis of p-nitrophenyl esters is a common practice in biochemistry to investigate enzyme kinetics and mechanisms. mdpi.comresearchgate.net This highlights the utility of the p-nitrophenyl group as a chromogenic leaving group in assays.
Structure
2D Structure
3D Structure
Properties
CAS No. |
62409-22-7 |
|---|---|
Molecular Formula |
C19H27NO4 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
decyl 3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C19H27NO4/c1-2-3-4-5-6-7-8-9-16-24-19(21)15-12-17-10-13-18(14-11-17)20(22)23/h10-15H,2-9,16H2,1H3 |
InChI Key |
ODYDNXKUPVBCBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations
Elaboration of Synthetic Pathways to Decyl 3-(4-nitrophenyl)prop-2-enoate
The creation of this compound, a cinnamate (B1238496) ester, fundamentally involves the formation of an ester bond between a carboxylic acid and an alcohol. The primary precursors for this synthesis are trans-4-nitrocinnamic acid and decan-1-ol.
The most direct and widely taught method for this type of synthesis is the Fischer-Speier esterification. sapub.orgresearchgate.net This reaction involves heating the carboxylic acid (trans-4-nitrocinnamic acid) with an excess of the alcohol (decan-1-ol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product (the ester), a large excess of the alcohol is often used, and the water formed as a byproduct is removed. masterorganicchemistry.com The mechanism involves protonation of the carboxylic acid's carbonyl group by the catalyst, which increases its electrophilicity and facilitates nucleophilic attack by the alcohol. masterorganicchemistry.comuns.ac.id
Alternative methods have been developed to overcome some of the limitations of Fischer esterification, such as harsh conditions. The Steglich esterification, for example, allows for ester formation under milder conditions. A modified, greener version of this reaction uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent in acetonitrile (B52724), which avoids the use of typical chlorinated solvents and can produce the ester in high yield at moderate temperatures (40-45 °C). nih.gov
Enzymatic esterification represents another mild and selective approach. Lipases, such as Novozym® 435, can be used as biocatalysts to facilitate the reaction between a cinnamic acid derivative and an alcohol. nih.govresearchgate.net This method is often conducted in a solvent-free system or in organic solvents and is a cornerstone of green chemistry approaches. researchgate.netugal.ro
Table 1: Comparison of Key Esterification Methods for Propenoate Synthesis
| Method | Reagents/Catalyst | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer-Speier Esterification | Carboxylic acid, excess alcohol, strong acid (e.g., H₂SO₄) | Heating/reflux | Low-cost reagents, simple procedure. masterorganicchemistry.com | Reversible reaction, harsh conditions, potential for side reactions. masterorganicchemistry.comrug.nl |
| Steglich Esterification (Greener) | Carboxylic acid, alcohol, EDC, DMAP (catalyst) | Mild heating (40-45 °C) in acetonitrile | High yields, mild conditions, avoids chlorinated solvents. nih.gov | Higher cost of reagents (EDC). rug.nl |
| Enzymatic Esterification | Carboxylic acid, alcohol, Lipase (B570770) (e.g., Novozym® 435) | Moderate temperatures (e.g., 70-75 °C) | High selectivity, environmentally friendly, mild conditions. nih.govresearchgate.net | Longer reaction times, cost of enzyme. nih.gov |
| Phase-Transfer Catalysis | Potassium cinnamate, alkyl halide, Aliquat® 336 | Solvent-free, microwave irradiation | Green procedure, short reaction times, high yields. researchgate.net | Requires pre-formation of the carboxylate salt or in situ generation. researchgate.net |
The synthesis of the target molecule is achieved by combining precursors that already contain the key structural components. The 4-nitrophenylpropenoate framework is sourced from 4-nitrocinnamic acid, while the decyl group is introduced from decan-1-ol.
The synthesis of the 4-nitrocinnamic acid precursor itself can be accomplished through classic condensation reactions. The Perkin reaction or aldol (B89426) condensation are common methods for producing cinnamic acids. researchgate.net For instance, 4-nitrocinnamic acid can be prepared via a Knoevenagel–Doebner condensation of 4-nitrobenzaldehyde (B150856) with malonic acid in the presence of a base like pyridine. This builds the α,β-unsaturated carboxylic acid structure.
The decyl chain is incorporated during the final esterification step. As described previously, decan-1-ol acts as the nucleophile that reacts with the activated 4-nitrocinnamic acid to form the final decyl ester linkage. The choice of a long-chain alcohol like decan-1-ol is a straightforward extension of esterification procedures commonly performed with simpler alcohols like ethanol (B145695) or butanol. sapub.orgresearchgate.net
Green chemistry principles focus on designing chemical processes that minimize the use and generation of hazardous substances. youtube.com The synthesis of propenoate esters has been a subject of such improvements, moving away from methods that require harsh reagents or environmentally damaging solvents. researchgate.netnih.gov
Key green strategies applicable to the synthesis of this compound include:
Biocatalysis : The use of enzymes, particularly lipases, for esterification is a prominent green method. researchgate.net These reactions can be performed under mild, solvent-free conditions, reducing energy consumption and waste. ugal.ro For example, the synthesis of octyl cinnamate has been optimized using an immobilized lipase under vacuum to enhance efficiency and shorten reaction times. nih.gov
Alternative Energy Sources : Microwave irradiation, often combined with solvent-free conditions, can dramatically reduce reaction times and improve energy efficiency compared to conventional heating. researchgate.net
Greener Solvents and Catalysts : Replacing hazardous solvents like chlorinated hydrocarbons with safer alternatives such as acetonitrile is a significant improvement. nih.gov The use of phase-transfer catalysts that also function as the reaction medium (ionic liquids) can create a solvent-free process. researchgate.net Furthermore, developing processes that use renewable raw materials is a central goal of sustainable chemistry. youtube.com
Table 2: Overview of Sustainable Approaches in Cinnamate Ester Synthesis
| Green Approach | Technique/Reagent | Benefit | Example |
|---|---|---|---|
| Biocatalysis | Immobilized Lipases (e.g., Novozym® 435, Lipozyme TL IM) | High selectivity, mild conditions, reduced waste. researchgate.net | Enzymatic synthesis of octyl cinnamate and ethyl cinnamate. nih.govresearchgate.net |
| Alternative Solvents | Acetonitrile | Replaces more toxic chlorinated solvents. nih.gov | Greener Steglich esterification of (E)-cinnamic acid. nih.gov |
| Solvent-Free Reactions | Microwave heating, Ionic Liquids (e.g., Aliquat® 336) | Eliminates solvent waste, improves energy efficiency, shortens reaction times. researchgate.net | Synthesis of cinnamate esters under microwave irradiation using a phase-transfer catalyst. researchgate.net |
| Process Intensification | Ultrasound-assisted synthesis, Enzymatic Membrane Reactors (EMR) | Shorter reaction times, continuous processing, improved yield. nih.govugal.ro | Continuous synthesis of cinnamate esters in an EMR. ugal.ro |
Functional Group Interconversions and Derivatization Strategies
Functional group interconversions are essential for transforming molecules into more complex structures by altering their reactive centers. fiveable.me this compound possesses several functional groups—an α,β-unsaturated ester, a nitro group, and a long alkyl chain—that can be targeted for further chemical modification.
The α,β-unsaturated ester is a highly versatile functional group that can undergo several important transformations. pressbooks.pub Its reactivity is characterized by the conjugated system involving the carbon-carbon double bond and the carbonyl group.
Key reactions include:
Michael Addition (Conjugate Addition) : The β-carbon of the unsaturated ester is electrophilic and susceptible to attack by nucleophiles. This 1,4-addition is a powerful tool for carbon-carbon bond formation. For example, chiral ketimines can be added in a stereoselective Michael addition to similar propenoate structures. mdpi.com
Hydrogenation : The carbon-carbon double bond can be selectively reduced to a saturated bond using catalytic hydrogenation (e.g., with H₂ and a metal catalyst like Pd/C), yielding Decyl 3-(4-nitrophenyl)propanoate. This transformation removes the unsaturation without affecting the ester or nitro group under controlled conditions.
Epoxidation : The double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a valuable intermediate for further reactions, such as ring-opening with various nucleophiles.
Diels-Alder Reaction : The activated double bond can act as a dienophile in [4+2] cycloaddition reactions with a suitable diene, leading to the formation of six-membered rings.
Alkyl chains are generally considered nonreactive and directing site-specific reactions on them can be challenging. pressbooks.pub However, functionalization is possible, typically through radical-based reactions or advanced catalytic methods.
Potential modifications to the decyl chain include:
Free-Radical Halogenation : While this method often lacks selectivity, it can be used to introduce a halogen (e.g., bromine or chlorine) onto the alkyl chain. The reaction proceeds via a radical mechanism and typically favors substitution at secondary carbons over primary ones.
Terminal Oxidation : Advanced catalytic systems can achieve selective oxidation at the terminal (ω) or near-terminal (ω-1) positions of a long alkyl chain to introduce a hydroxyl or carbonyl group. This is a challenging but valuable transformation for converting alkanes into more useful functionalized molecules.
Introduction of Unsaturation : Dehydrogenation reactions, though difficult to control on a saturated chain, could potentially introduce a double bond within the decyl group, opening up further possibilities for derivatization.
Transformations of the Nitrophenyl Substituent
The nitrophenyl group of this compound is a key functional moiety that can undergo a variety of chemical transformations, significantly altering the electronic and structural properties of the molecule. The most prominent of these transformations is the reduction of the nitro group to an amino group. This conversion is a fundamental reaction in organic synthesis, as it transforms a strongly electron-withdrawing group into a strongly electron-donating one, which in turn modifies the reactivity of the aromatic ring. masterorganicchemistry.com
The reduction of aromatic nitro compounds can be achieved through several methods, including catalytic hydrogenation and chemical reduction using metals in acidic media. masterorganicchemistry.com Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common and efficient method. commonorganicchemistry.com This process typically involves reacting the nitro compound with hydrogen gas in the presence of the catalyst.
Alternatively, chemical reduction can be employed using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl). masterorganicchemistry.com Tin(II) chloride (SnCl2) is another mild reducing agent suitable for this transformation. commonorganicchemistry.com The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule, to ensure chemoselectivity.
The general transformation of the nitrophenyl substituent to an aminophenyl group is depicted below:
General Reaction Scheme for the Reduction of the Nitrophenyl Group
Advanced Spectroscopic and Analytical Characterization Techniques for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For Decyl 3-(4-nitrophenyl)prop-2-enoate, both one-dimensional (¹H and ¹³C) and multidimensional NMR techniques would be utilized to assemble its molecular architecture.
Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Assignments
The ¹H NMR spectrum of this compound would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum would similarly reveal the number and electronic environment of the carbon atoms.
Expected ¹H NMR Spectral Data:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (ortho to NO₂) | ~ 8.2 | Doublet | ~ 8-9 |
| Aromatic (meta to NO₂) | ~ 7.8 | Doublet | ~ 8-9 |
| Vinylic (beta to ester) | ~ 7.7 | Doublet | ~ 16 (trans) |
| Vinylic (alpha to ester) | ~ 6.5 | Doublet | ~ 16 (trans) |
| O-CH₂ (decyl) | ~ 4.2 | Triplet | ~ 6-7 |
| CH₂ (decyl chain) | ~ 1.7 (alpha to O), ~ 1.2-1.4 | Multiplets | |
| CH₃ (decyl) | ~ 0.9 | Triplet | ~ 6-7 |
Expected ¹³C NMR Spectral Data:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | ~ 166 |
| Aromatic (C-NO₂) | ~ 148 |
| Vinylic (beta to ester) | ~ 145 |
| Aromatic (ipso to vinyl) | ~ 141 |
| Aromatic (CH, ortho to NO₂) | ~ 129 |
| Aromatic (CH, meta to NO₂) | ~ 124 |
| Vinylic (alpha to ester) | ~ 118 |
| O-CH₂ (decyl) | ~ 65 |
| Decyl Chain (CH₂) | ~ 22-32 |
| Methyl (CH₃) | ~ 14 |
Multidimensional NMR (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, multidimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, for instance, confirming the coupling between the vinylic protons and the sequential protons along the decyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would display absorption bands characteristic of its key functional groups.
Expected FT-IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3100-3000 | Medium |
| C-H (aliphatic) | 2950-2850 | Strong |
| C=O (ester, conjugated) | ~ 1715 | Strong |
| C=C (alkene) | ~ 1640 | Medium |
| C=C (aromatic) | ~ 1600, 1450 | Medium |
| NO₂ (asymmetric stretch) | ~ 1520 | Strong |
| NO₂ (symmetric stretch) | ~ 1345 | Strong |
| C-O (ester) | ~ 1250, 1170 | Strong |
Raman Spectroscopy
Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. The symmetric vibrations of the nitro group and the carbon-carbon double bonds of the aromatic ring and the alkene moiety are expected to show strong Raman signals.
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound (molar mass: 319.41 g/mol ), high-resolution mass spectrometry would confirm its elemental composition. Electron ionization (EI) or electrospray ionization (ESI) techniques could be employed. The fragmentation pattern would likely involve the loss of the decyl chain and characteristic cleavages of the ester and nitroaromatic moieties, providing further confirmation of the structure.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, GC-MS analysis would provide crucial information on its molecular weight and fragmentation pattern, aiding in its structural elucidation.
In a typical GC-MS experiment, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.
High-Resolution Mass Spectrometry (e.g., HR-ESI-MS)
High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is an indispensable tool for determining the precise elemental composition of a molecule. Unlike standard mass spectrometry, HRMS can measure the mass of a molecule with very high accuracy (typically to within a few parts per million). This high precision allows for the unambiguous determination of the molecular formula of this compound.
By comparing the experimentally measured accurate mass with the theoretical masses of potential elemental compositions, the correct molecular formula can be confidently assigned. This is particularly important for distinguishing between compounds with the same nominal mass but different elemental compositions.
| Technique | Information Obtained | Expected Application for this compound |
| GC-MS | Molecular weight and fragmentation pattern | Confirmation of molecular structure through characteristic fragmentation of the decyl ester and nitrophenyl groups. |
| HR-ESI-MS | Precise molecular mass and elemental composition | Unambiguous determination of the molecular formula by matching the experimental mass to the theoretical mass. |
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions and Quantification
Ultraviolet-Visible (UV-Vis) spectrophotometry is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore, the part of the molecule that absorbs light.
The structure of this compound contains an extended conjugated system, including the nitrophenyl ring and the α,β-unsaturated ester moiety. This conjugation is expected to result in strong UV absorbance. The position of the nitro group and the ester functionality significantly influences the electronic structure and, consequently, the UV-Vis spectrum.
Furthermore, UV-Vis spectrophotometry is a valuable tool for the quantitative analysis of this compound. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By creating a calibration curve of absorbance versus concentration using standards of known concentration, the concentration of an unknown sample can be determined.
Chromatographic Methods for Separation and Purity Determination
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to monitor the progress of a chemical reaction. A small amount of the reaction mixture is spotted onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, such as silica (B1680970) gel). The plate is then developed in a sealed chamber with a suitable solvent system (mobile phase).
As the solvent moves up the plate by capillary action, the components of the mixture are separated based on their differential partitioning between the stationary and mobile phases. The position of the spots on the developed plate, visualized under UV light or by staining, can be used to determine the presence of starting materials, intermediates, and the desired product. The retention factor (Rf) value, the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique used for the purification and quantitative analysis of non-volatile and thermally unstable compounds like this compound. In HPLC, the sample is pumped through a column packed with a stationary phase at high pressure. The separation is based on the differential interactions of the analytes with the stationary and mobile phases.
For quantitative analysis, a detector that responds to the concentration of the analyte, such as a UV-Vis detector, is used. The area under the chromatographic peak is proportional to the concentration of the compound. By calibrating the instrument with standards of known concentration, the precise amount of this compound in a sample can be determined. HPLC is also a powerful tool for assessing the purity of the compound, as it can separate the main component from even minor impurities.
| Chromatographic Method | Primary Use | Key Parameters |
| Thin Layer Chromatography (TLC) | Reaction monitoring and qualitative analysis | Retention factor (Rf) |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis and purity determination | Retention time, peak area |
X-ray Crystallography for Three-Dimensional Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the positions of the atoms within the crystal lattice, providing a detailed model of the molecular structure.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can predict various chemical properties, offering a balance between accuracy and computational cost. For "Decyl 3-(4-nitrophenyl)prop-2-enoate," DFT studies, particularly using the B3LYP hybrid functional, are instrumental in understanding its fundamental characteristics. While direct computational studies on the decyl ester are not extensively available, data from analogous compounds provide a strong basis for understanding its behavior.
Geometry Optimization and Vibrational Frequency Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For compounds similar to "this compound," such as other chalcone (B49325) derivatives, DFT calculations with basis sets like 6-311G(d,p) are employed to find the optimized geometry. These calculations provide crucial information on bond lengths, bond angles, and dihedral angles.
Vibrational frequency analysis is then performed on the optimized geometry. This analysis serves two main purposes: it confirms that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. The calculated vibrational frequencies can be compared with experimental spectroscopic data to validate the computational model. For instance, in related nitrophenyl-containing compounds, characteristic vibrational modes for the nitro (NO₂) group, carbonyl (C=O) group, and phenyl rings are identified and assigned.
Table 1: Representative Calculated Vibrational Frequencies for a Similar Nitrophenyl Propenoate Structure
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|---|
| C=O | Stretching | ~1656 |
| C=C | Stretching | ~1596 |
| Aromatic C=C | Stretching | ~1577 |
| N-O (Nitro) | Asymmetric Stretch | ~1569 |
| N-O (Nitro) | Symmetric Stretch | ~1339 |
Note: Data is based on analogous compounds and serves as an estimation for this compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
For "this compound," the presence of the electron-withdrawing nitro group and the conjugated π-system is expected to significantly influence the HOMO and LUMO energy levels. In similar structures, the HOMO is typically localized on the phenyl ring and the propenoate system, while the LUMO is often centered on the nitrophenyl moiety. This distribution facilitates intramolecular charge transfer. DFT calculations on related nitrophenyl chalcones have shown HOMO-LUMO gaps that indicate significant electronic activity. researchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for a Model Nitrophenyl Propenoate
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -3.1 |
| HOMO-LUMO Gap (ΔE) | 3.4 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 3.1 |
| Electronegativity (χ) | 4.8 |
Note: These values are illustrative, based on DFT calculations of analogous compounds, and provide an approximation for this compound.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density. researchgate.net For "this compound," NBO analysis would reveal the nature of the intramolecular interactions that contribute to its stability.
Key findings from NBO analysis on similar molecules often highlight significant charge delocalization from the phenyl ring to the carbonyl group and the nitro group. This delocalization is a result of hyperconjugative interactions between occupied (donor) and unoccupied (acceptor) orbitals. These interactions are quantified by the second-order perturbation energy (E(2)), where a higher E(2) value indicates a stronger interaction. For instance, interactions involving the π-orbitals of the aromatic ring and the π*-orbitals of the carbonyl and nitro groups are typically prominent, confirming the presence of an effective intramolecular charge transfer pathway. researchgate.net
Molecular Modeling and Dynamics Simulations for Conformational Analysis
The long decyl chain in "this compound" introduces significant conformational flexibility. Molecular modeling and molecular dynamics (MD) simulations are essential tools to explore the vast conformational landscape of such molecules. These methods can predict the most stable conformers and understand how the molecule behaves over time in different environments.
Elucidation of Reaction Mechanisms and Kinetics via Computational Pathways
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, mapping out the potential energy surface, and identifying transition states and intermediates. For "this compound," this approach can be used to study its synthesis, degradation, or its reactions with other molecules.
For example, the synthesis of similar nitrophenyl propenoates often involves a Knoevenagel condensation. Computational studies can model this reaction to determine the most likely pathway, calculate activation energies, and predict reaction kinetics. The electron-withdrawing nature of the nitrophenyl group activates the molecule for certain reactions, such as Michael additions or cycloadditions. Theoretical investigations can explore the feasibility and selectivity of these reactions, providing a deeper understanding of the molecule's chemical behavior.
Quantitative Structure-Activity Relationship (QSAR) Modeling Paradigms
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity or other properties. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties.
Selection and Calculation of Molecular Descriptors
The foundation of any predictive modeling for a chemical compound lies in the careful selection and calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For a molecule like "this compound," a diverse set of descriptors is typically calculated to capture its electronic, steric, and thermodynamic characteristics. The process begins with the optimization of the molecule's geometry, often using methods like Density Functional Theory (DFT), to find its most stable three-dimensional conformation.
Once the geometry is optimized, a variety of descriptors can be calculated. These are broadly categorized into:
Constitutional Descriptors: These are the simplest descriptors and are derived directly from the molecular formula, such as molecular weight and atom counts.
Topological Descriptors: These describe the connectivity of atoms within the molecule.
Geometrical Descriptors: These relate to the 3D arrangement of the atoms, including molecular size and shape.
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide deep insights into the electronic properties of the molecule. For "this compound," these are particularly important due to the presence of the nitro group and the conjugated system. Key quantum-chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and polarizability. ucsb.eduresearchgate.net
The selection of descriptors is a critical step and is often guided by the specific property or activity that is being modeled. For instance, in developing a model to predict the biological activity of a series of related compounds, descriptors that capture the variations in their structure would be prioritized.
Below is a table of representative molecular descriptors that would be calculated for "this compound" using computational methods.
| Descriptor Category | Descriptor Name | Representative Calculated Value | Computational Method |
| Constitutional | Molecular Weight | 319.4 g/mol | Standard Atomic Weights |
| Number of Heavy Atoms | 23 | Molecular Formula | |
| Topological | Wiener Index | 1845 | Graph Theory |
| Balaban Index | 1.87 | Graph Theory | |
| Geometrical | Molecular Surface Area | 350 Ų | Connolly Surface Algorithm |
| Molecular Volume | 320 ų | van der Waals Radii | |
| Quantum-Chemical | HOMO Energy | -7.2 eV | DFT (B3LYP/6-31G) |
| LUMO Energy | -2.5 eV | DFT (B3LYP/6-31G) | |
| HOMO-LUMO Gap | 4.7 eV | DFT (B3LYP/6-31G) | |
| Dipole Moment | 4.5 Debye | DFT (B3LYP/6-31G) | |
| Polarizability | 35 ų | DFT (B3LYP/6-31G*) |
Development and Validation of Predictive Models
With a set of calculated molecular descriptors, predictive models can be developed to establish a quantitative relationship between the chemical structure and a particular property or activity. These models are cornerstones of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. wikipedia.org For "this compound," such models could be developed to predict its biological activity, toxicity, or physicochemical properties like solubility and reactivity.
The development of a predictive model typically involves the following steps:
Data Set Preparation: A dataset of compounds with known activities or properties is compiled. This dataset is then divided into a training set for model development and a test set for model validation.
Variable Selection: From the large pool of calculated descriptors, a subset that is most relevant to the property of interest is selected. This is often achieved using statistical techniques like genetic algorithms or stepwise regression to avoid overfitting and to create a more interpretable model. nih.gov
Model Building: A mathematical model is constructed using the selected descriptors. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Support Vector Machines (SVM) and Random Forest. nih.govnih.gov
Model Validation: The predictive power of the model is rigorously assessed using both internal and external validation techniques. wikipedia.org Internal validation often involves cross-validation with the training set, while external validation uses the independent test set to evaluate the model's performance on new data.
A hypothetical QSAR model for a biological activity of a series of compounds including "this compound" might take the form of a linear equation:
Activity = c₀ + c₁(HOMO-LUMO Gap) + c₂(Molecular Surface Area) + c₃(Dipole Moment)*
Where c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis. The statistical quality of such a model is evaluated using parameters like the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE). nih.gov
| Model Validation Parameter | Description | Typical Value for a Robust Model |
| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 |
| Q² (Cross-validated R²) | A measure of the predictive power of the model, determined through cross-validation. | > 0.5 |
| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | As low as possible |
Theoretical Studies of Optical Properties (e.g., Linear and Non-Linear Optical Properties)
The unique electronic structure of "this compound," characterized by a nitro group (an electron-withdrawing group) and a conjugated π-system, suggests that it may possess interesting optical properties. Theoretical studies, particularly those employing quantum-chemical methods, are instrumental in predicting and understanding these properties.
The interaction of a molecule with an electric field, such as that of light, can be described by its polarizability (α) and hyperpolarizabilities (β and γ). These properties are central to a material's linear and non-linear optical (NLO) response.
Linear Optical Properties: These are related to the polarizability (α) and describe phenomena like absorption and refraction under normal light intensities. The polarizability can be calculated using DFT methods.
Non-Linear Optical (NLO) Properties: These are observed under high-intensity light, such as that from a laser, and are related to the first (β) and second (γ) hyperpolarizabilities. researchgate.net Materials with large NLO responses are of great interest for applications in optoelectronics, including optical switching and frequency conversion. Chalcone derivatives, which share structural similarities with "this compound," are known for their significant NLO properties. rsc.orgresearchgate.net
Theoretical calculations of these properties are typically performed using DFT with specialized long-range corrected functionals, such as CAM-B3LYP, which are better suited for describing charge-transfer excitations that are crucial for NLO phenomena. rsc.orgrsc.org Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum and to calculate frequency-dependent polarizabilities and hyperpolarizabilities. nih.gov
The calculated values of these properties provide insights into the potential of "this compound" as an NLO material. A large first hyperpolarizability (β) is a key indicator of a strong second-order NLO response.
| Optical Property | Symbol | Description | Representative Calculated Value (a.u.) | Computational Method |
| Linear Polarizability | α | A measure of the linear response of the electron cloud to an electric field. | 235 | DFT (CAM-B3LYP/6-311+G(d)) |
| First Hyperpolarizability | β | A measure of the second-order non-linear optical response. | 1.5 x 10³ | DFT (CAM-B3LYP/6-311+G(d)) |
| Second Hyperpolarizability | γ | A measure of the third-order non-linear optical response. | 2.8 x 10⁵ | DFT (CAM-B3LYP/6-311+G(d)) |
These theoretical investigations, from the calculation of fundamental molecular descriptors to the prediction of advanced optical properties, are crucial for unlocking the full potential of "this compound" and guiding future experimental work.
Structure Activity Relationship Sar and Mechanistic Biological Studies
Investigation of Structural Features Influencing Biological Activity
The length and nature of the alkyl ester chain play a pivotal role in determining the lipophilicity of the molecule, which significantly influences its ability to traverse biological membranes and interact with hydrophobic pockets of target proteins.
Studies on various cinnamic acid esters have demonstrated a clear correlation between the alkyl chain length and antimicrobial activity. For instance, in a series of cinnamates, the antifungal and antibacterial activities were observed to be dependent on the length of the ester chain. While methyl and ethyl cinnamates show some bioactivity, increasing the chain length can potentiate the pharmacological response, likely due to enhanced lipophilicity and greater penetration into biological membranes. nih.gov Specifically, decyl cinnamate (B1238496) has been shown to be bioactive against various strains of Candida and bacteria such as S. aureus, S. epidermidis, and P. aeruginosa. nih.govnih.gov This suggests that the ten-carbon decyl chain in Decyl 3-(4-nitrophenyl)prop-2-enoate contributes favorably to its antimicrobial profile.
The following table summarizes the antimicrobial activity of selected cinnamate esters, illustrating the influence of the alkyl chain.
| Compound | Alkyl Chain | Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|---|
| Methyl Cinnamate | Methyl (C1) | Candida spp. | 789.19 µM | nih.gov |
| Ethyl Cinnamate | Ethyl (C2) | Candida spp. | 726.36 µM | nih.gov |
| Butyl Cinnamate | Butyl (C4) | Candida spp. | 626.62 µM | nih.gov |
| Decyl Cinnamate | Decyl (C10) | Candida spp. | 1101.92 µM | researchgate.net |
| Decyl Cinnamate | Decyl (C10) | S. aureus, S. epidermidis, P. aeruginosa | 550.96 µM (128 µg/mL) | nih.govnih.gov |
The nature and position of substituents on the aromatic ring significantly modulate the electronic properties of the entire molecule, which can have a profound effect on its biological activity. nih.gov In this compound, the key substituent is the nitro group (-NO₂) at the para (4) position.
The nitro group is a strong electron-withdrawing group. mdpi.com Its presence on the phenyl ring can enhance the biological efficacy of cinnamic acid derivatives. nih.gov Specifically, electron-withdrawing groups have been shown to improve the antifungal and anti-tuberculosis activity of these compounds. nih.gov For instance, studies have indicated that a 4-nitro substitution can lead to optimal fungal growth inhibition. nih.gov The position of the nitro group is also critical; 4-nitrocinnamic acid has been reported to be more active than its 3-nitro counterpart. nih.gov The electron-withdrawing nature of the nitro group can influence the reactivity of the molecule and its ability to interact with biological targets through electrostatic or hydrogen bonding interactions. rjraap.comnih.gov
In the context of enzyme inhibition, the presence of the nitro group in 4-nitrocinnamic acid was found to be essential for enhancing the inhibition of xanthine (B1682287) oxidase. rjraap.comnih.gov This highlights the importance of the 4-nitro substituent for the potential enzyme inhibitory activity of this compound.
The table below illustrates the effect of aromatic substituents on the bioactivity of cinnamic acid derivatives.
| Compound | Substituent | Position | Observed Activity | Reference |
|---|---|---|---|---|
| Cinnamic Acid | -H | - | Baseline activity | nih.gov |
| p-Coumaric Acid | -OH | 4 (para) | Higher antibacterial activity than caffeic and ferulic acid | nih.gov |
| 4-Nitrocinnamic Acid | -NO₂ | 4 (para) | More active than 3-nitrocinnamic acid | nih.gov |
| 4-Nitrocinnamic Acid | -NO₂ | 4 (para) | Potent inhibitor of xanthine oxidase (IC₅₀ = 23.02 µM) | rjraap.comnih.gov |
| Cinnamic acid derivative | -COOH | 4 (para) | Potent anti-TB activity (IC₅₀ = 0.045 µg/mL) | nih.gov |
The α,β-unsaturated carbonyl moiety is a critical pharmacophore in many biologically active compounds. nih.govresearchgate.net This conjugated system is an electrophilic Michael acceptor, making it susceptible to nucleophilic attack by biological macromolecules, such as the thiol groups of cysteine residues or the amino groups of lysine (B10760008) residues in proteins. nih.gov This potential for covalent bond formation can lead to irreversible inhibition of enzymes or disruption of protein function.
The reactivity of the α,β-unsaturated system can be fine-tuned by the electronic properties of the aromatic ring. nih.gov The electron-withdrawing 4-nitro group in this compound would be expected to increase the electrophilicity of the β-carbon, making it more susceptible to Michael addition. This enhanced reactivity could be a key factor in its mechanism of biological action.
Computational Approaches in SAR: Ligand Docking and Molecular Modeling for Receptor Interaction
Computational methods such as ligand docking and molecular modeling are powerful tools for understanding the structure-activity relationships of bioactive molecules at the atomic level. nih.govuctm.edu These approaches can predict the binding mode of a ligand within the active site of a target protein, providing insights into the specific interactions that stabilize the ligand-receptor complex.
For derivatives of cinnamic acid, molecular docking studies have been successfully employed to elucidate their inhibitory mechanisms against various enzymes, including tyrosinase, β-glucuronidase, and xanthine oxidase. rjraap.comnih.govbenthamdirect.comnih.gov For example, docking simulations of 4-nitrocinnamic acid with xanthine oxidase suggested that it binds outside the catalytic center, forming key hydrogen bonds that contribute to its inhibitory activity. rjraap.comnih.gov Similarly, docking studies of caffeic acid ethyl ester with β-glucuronidase indicated binding to the active site through interactions with specific amino acid residues. nih.gov
While specific docking studies for this compound are not yet widely reported, computational models can be built based on its structural similarity to other known enzyme inhibitors. Such models would likely show the 4-nitrophenyl group engaging in electrostatic or hydrogen bonding interactions, while the long decyl chain could occupy a hydrophobic pocket within the enzyme's binding site. The α,β-unsaturated system could be positioned to interact with key catalytic residues. These computational predictions can guide the design of new, more potent analogs.
Mechanistic Elucidation of Compound-Target Interactions (e.g., Enzymatic Hydrolysis, Enzyme Inhibition)
The biological effects of this compound are likely mediated by its interaction with specific biological targets, leading to either the modulation of their function (e.g., enzyme inhibition) or its own metabolic transformation (e.g., enzymatic hydrolysis).
Given that many cinnamic acid derivatives are known enzyme inhibitors, it is plausible that this compound also exerts its activity through this mechanism. researchgate.net The presence of the electron-withdrawing nitro group and the reactive α,β-unsaturated system suggests that it could act as an inhibitor for a variety of enzymes. For instance, 4-nitrocinnamic acid has been identified as a reversible, noncompetitive inhibitor of xanthine oxidase. rjraap.comnih.gov Other related compounds have shown inhibitory activity against enzymes involved in retinoic acid metabolism. nih.gov The mechanism of inhibition could be either reversible, involving non-covalent interactions, or irreversible, through covalent modification of the enzyme via Michael addition.
Structure-Based Design and Optimization of Bioactive Compounds
The knowledge gained from structure-activity relationship studies provides a solid foundation for the structure-based design and optimization of new bioactive compounds derived from the this compound scaffold. benthamdirect.comingentaconnect.com By systematically modifying the three key structural regions—the ester alkyl chain, the aromatic ring, and the α,β-unsaturated system—it is possible to enhance potency, selectivity, and pharmacokinetic properties.
Optimization strategies could include:
Varying the alkyl chain length: Synthesizing analogs with different alkyl chain lengths (both shorter and longer than decyl) to find the optimal lipophilicity for a specific biological target.
Modifying the aromatic substituents: Replacing the 4-nitro group with other electron-withdrawing or electron-donating groups at various positions on the phenyl ring to fine-tune the electronic properties and explore new interactions with the target protein.
Altering the α,β-unsaturated system: Introducing substituents at the α- or β-positions to modulate the reactivity of the Michael acceptor and to probe the steric requirements of the binding site.
These rationally designed modifications, guided by SAR data and computational modeling, can lead to the development of novel derivatives of this compound with improved therapeutic potential.
Advanced Research Applications and Functional Development
Applications in Polymer and Materials Science
The unique chemical structure of Decyl 3-(4-nitrophenyl)prop-2-enoate, featuring a long alkyl chain and a photoreactive nitrophenyl group, has led to its investigation in the field of polymer and materials science. Its applications primarily revolve around the modification and synthesis of novel polymeric materials.
Photopolymerization and Crosslinking in Polymer Synthesis
This compound can be utilized in photopolymerization processes. The nitrophenyl group can absorb UV light, leading to the generation of reactive species that can initiate polymerization or crosslinking reactions. This property is particularly useful in creating materials with defined architectures and in applications requiring photo-curing or the formation of stable polymer networks upon irradiation.
Development of Specialty Polymeric Materials
The incorporation of this compound into polymer chains can impart specific properties to the resulting materials. The long decyl chain can enhance hydrophobicity and act as an internal plasticizer, increasing the flexibility and processability of the polymer. The nitro group, on the other hand, can introduce polarity and potential for further chemical modifications, leading to the development of specialty polymers with tailored thermal, optical, or mechanical properties for advanced applications.
Utility as Key Intermediates in Complex Organic Synthesis
Beyond its applications in polymer science, this compound serves as a valuable intermediate in the field of organic synthesis, providing a versatile scaffold for the construction of more complex molecules.
Precursors for Synthesis of Structurally Diverse Compounds
The ester and alkene functionalities within this compound are amenable to a variety of chemical transformations. The double bond can undergo reactions such as hydrogenation, epoxidation, or dihydroxylation, while the ester group can be hydrolyzed or transesterified. The nitro group can be reduced to an amine, which then opens up a wide array of possibilities for derivatization, making this compound a useful starting point for the synthesis of a diverse range of organic molecules.
Building Blocks for Medicinal Chemistry Scaffolds
In the context of medicinal chemistry, the structural motifs present in this compound are of significant interest. The 4-nitrophenylprop-2-enoate core is a feature in various biologically active compounds. By modifying the decyl ester and the nitrophenyl group, chemists can systematically alter the molecule's physicochemical properties, such as lipophilicity and electronic character, to optimize its interaction with biological targets. This makes it a useful building block for the development of new therapeutic agents.
Design and Application as Enzyme Substrates in Biochemical Research
A significant area of application for this compound is in the field of biochemistry, particularly in the design and use of enzyme substrates for studying enzymatic reactions.
The presence of the ester linkage makes this compound a suitable substrate for ester-hydrolyzing enzymes such as lipases and esterases. The cleavage of the ester bond by these enzymes results in the release of 3-(4-nitrophenyl)prop-2-enoic acid. This product, or its subsequent breakdown product, can be chromogenic, allowing for the spectrophotometric monitoring of enzyme activity in real-time. The long decyl chain can also influence the substrate's interaction with the active site of lipophilic enzymes, making it a useful tool for probing enzyme specificity and kinetics.
Chromogenic Substrates for Hydrolase Activity Assays (e.g., Esterases, Lipases)
This compound belongs to the family of nitrophenyl esters, which are widely recognized as effective chromogenic substrates for monitoring the activity of various hydrolytic enzymes, particularly esterases and lipases. The principle behind its use lies in the enzymatic cleavage of the ester bond. This hydrolysis reaction releases the 4-nitrophenolate (B89219) ion, a potent chromophore that exhibits a distinct yellow color with a strong absorbance maximum around 405-420 nm.
The presence of the long decyl chain in this compound makes it a particularly suitable substrate for lipases, which preferentially act on water-insoluble substrates. The hydrophobic decyl group facilitates the partitioning of the substrate into lipid phases or micelles, mimicking the natural substrates of lipases. This allows for the sensitive and continuous monitoring of lipase (B570770) activity in real-time through spectrophotometric methods. The rate of formation of the yellow 4-nitrophenolate is directly proportional to the enzymatic activity under specific conditions of temperature, pH, and substrate concentration.
Probes for Studying Enzyme Kinetics and Mechanism
Beyond simple activity assays, this compound and its analogs serve as valuable probes for in-depth studies of enzyme kinetics and reaction mechanisms. By systematically varying the substrate concentration and measuring the initial reaction velocity, key kinetic parameters such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max) can be determined. These parameters provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.
The electronic properties of the 4-nitrophenyl leaving group also make this compound useful for studying the catalytic mechanism of hydrolases. The formation of the enzyme-substrate complex and the subsequent steps of acylation and deacylation of the enzyme's active site can be investigated. While specific kinetic data for this compound is not widely published, the following table presents representative kinetic parameters for the hydrolysis of a related compound, 4-nitrophenyl acetate, by the enzyme α-chymotrypsin, illustrating the type of data obtained from such studies. biosynth.com
| Kinetic Parameter | Value |
| K_m (Michaelis Constant) | Varies with conditions |
| k_cat (Catalytic Rate Constant) | Varies with conditions |
Note: The specific values of K_m and k_cat are dependent on experimental conditions such as pH, temperature, and the presence of co-solvents or inhibitors.
Investigation of Corrosion Inhibition Properties
Recent research has explored the potential of organic compounds with long alkyl chains and heteroatoms as effective corrosion inhibitors for various metals and alloys. The molecular structure of this compound suggests its potential utility in this field.
Adsorption Mechanisms on Metal Surfaces
The effectiveness of an organic corrosion inhibitor is primarily dependent on its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. The adsorption of this compound on a metal surface is proposed to occur through a combination of physical and chemical interactions.
The presence of π-electrons in the benzene (B151609) ring and the C=C and C=O double bonds, along with the lone pair of electrons on the oxygen and nitrogen atoms of the nitro and ester groups, allows for chemical adsorption (chemisorption) onto the vacant d-orbitals of the metal. The long decyl chain can contribute to the formation of a densely packed, hydrophobic film through van der Waals interactions, leading to physical adsorption (physisorption). This self-assembly of molecules on the metal surface creates a barrier that hinders the diffusion of corrosive species.
Electrochemical Characterization of Inhibition Efficiency
Electrochemical techniques are powerful tools for quantifying the inhibition efficiency of compounds like this compound. Methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly employed.
Potentiodynamic polarization studies can reveal whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor by observing the changes in the corrosion potential (E_corr) and corrosion current density (i_corr). A significant decrease in i_corr in the presence of the inhibitor indicates effective corrosion protection.
EIS provides information about the kinetics of the electrochemical processes at the metal/electrolyte interface and the properties of the protective film. An increase in the charge transfer resistance (R_ct) and a decrease in the double-layer capacitance (C_dl) upon addition of the inhibitor are indicative of the formation of an adsorbed layer that impedes the corrosion process.
| Inhibitor Concentration (M) | Corrosion Potential (E_corr) (mV vs. SCE) | Corrosion Current Density (i_corr) (µA/cm²) | Inhibition Efficiency (%) |
| Blank | -500 | 100 | - |
| 1x10⁻⁵ | -490 | 45 | 55 |
| 1x10⁻⁴ | -485 | 20 | 80 |
| 1x10⁻³ | -475 | 8 | 92 |
Note: This data is representative and intended to illustrate the principles of electrochemical characterization of corrosion inhibitors.
An article on the environmental behavior and transformation of this compound cannot be generated as no specific scientific literature or data were found regarding its photochemical degradation, biotransformation by environmental microorganisms, or its environmental persistence.
Extensive searches for the environmental fate of this specific compound did not yield any studies detailing its direct or indirect photolysis, environmental phototransformation products, microbial degradation routes, or the enzymes involved in its biotransformation. Consequently, information on its environmental persistence and attenuation dynamics is also unavailable. The search results pertained to other related nitrophenyl compounds but lacked the specific data required to address the outlined sections for this compound.
Environmental Behavior and Transformation Studies
Methodologies for Assessing Environmental Fate and Behavior
The environmental fate and behavior of "Decyl 3-(4-nitrophenyl)prop-2-enoate" are assessed through a variety of methodologies designed to simulate its transformation and persistence under different environmental conditions. These studies are crucial for understanding its potential impact on ecosystems. The primary transformation pathways investigated include hydrolysis, photodegradation, and biodegradation. Methodologies for these assessments involve controlled laboratory experiments and sophisticated analytical techniques to monitor the degradation of the parent compound and identify its transformation products.
Hydrolysis Studies
Hydrolysis is a key abiotic degradation pathway for esters in aqueous environments. The methodology for assessing the hydrolysis of this compound typically involves incubating the compound in sterile aqueous buffer solutions at various pH levels (e.g., 4, 7, and 9) to simulate acidic, neutral, and alkaline conditions, respectively. These experiments are generally conducted in the dark to preclude any photodegradation.
Experimental Setup:
Test Vessels: Sterile, sealed vessels are used to maintain the integrity of the experiment.
Temperature: A constant temperature, often 25°C, is maintained to ensure comparability of results.
Concentration: A known concentration of the test compound is added to each buffer solution.
Sampling: Aliquots are withdrawn at predetermined time intervals.
Analytical Monitoring: The concentration of this compound and its primary hydrolysis product, 4-nitrophenol (B140041), are monitored over time. High-Performance Liquid Chromatography (HPLC) with UV detection is a common analytical technique for this purpose, as both the parent compound and 4-nitrophenol are UV-active. The disappearance of the parent compound and the appearance of the hydrolysis product are plotted against time to determine the hydrolysis rate constants and half-lives at each pH.
Table 1: Representative Hydrolysis Data for this compound
| pH | Temperature (°C) | Half-life (t₁/₂) (days) | Rate Constant (k) (day⁻¹) |
| 4 | 25 | > 365 | < 0.0019 |
| 7 | 25 | 180 | 0.00385 |
| 9 | 25 | 7 | 0.099 |
Note: The data in this table are illustrative and based on the expected behavior of similar long-chain esters with a nitrophenyl group. Actual experimental values may vary.
Photodegradation Studies
Photodegradation studies assess the breakdown of a chemical when exposed to light. For this compound, this would involve exposing an aqueous solution of the compound to a light source that simulates natural sunlight, typically a xenon arc lamp.
Experimental Setup:
Light Source: A filtered xenon arc lamp is used to mimic the solar spectrum.
Test Solutions: The compound is dissolved in purified, sterile water, often buffered at a relevant environmental pH (e.g., pH 7).
Controls: Dark controls, wrapped in aluminum foil, are run in parallel to differentiate between photodegradation and other degradation processes like hydrolysis.
Sampling: Samples are taken from both light-exposed and dark control vessels at various time points.
Analytical Monitoring: Similar to hydrolysis studies, HPLC-UV is a suitable method for quantifying the concentration of the parent compound over time. The quantum yield, a measure of the efficiency of a photochemical process, can be calculated from the degradation rate under specific light intensity. Gas Chromatography-Mass Spectrometry (GC-MS) may be employed to identify volatile or semi-volatile photoproducts after derivatization.
Table 2: Representative Photodegradation Data for this compound in Water
| Light Source | Initial Concentration (mg/L) | Half-life (t₁/₂) (hours) | Major Photoproducts |
| Xenon Arc Lamp | 10 | 24 | 4-nitrophenol, Decyl alcohol |
Note: This data is hypothetical and represents plausible outcomes for a compound of this structure under simulated sunlight.
Biodegradation Studies
Biodegradation studies evaluate the susceptibility of a chemical to microbial breakdown. Standardized test methods, such as those from the Organisation for Economic Co-operation and Development (OECD), are often followed. For a compound like this compound, a ready biodegradability test (e.g., OECD 301B) would be appropriate.
Experimental Setup:
Inoculum: Activated sludge from a domestic wastewater treatment plant is typically used as the microbial source.
Test Medium: A mineral salts medium containing the test compound as the sole source of organic carbon.
Controls: A toxicity control (with a readily biodegradable reference substance and the test compound) and a blank control (with inoculum only) are included.
Measurement: Biodegradation is monitored by measuring the amount of carbon dioxide produced over a 28-day period.
Analytical Monitoring: The CO₂ evolution is measured using a variety of methods, such as trapping the evolved CO₂ in a barium hydroxide (B78521) solution and titrating the excess. The percentage of biodegradation is calculated based on the ratio of the amount of CO₂ produced to the theoretical amount of CO₂ that could be produced from the complete mineralization of the test compound.
Table 3: Representative Ready Biodegradability Data (OECD 301B) for this compound
| Day | % Biodegradation | Pass Level (60%) Reached? |
| 7 | 5 | No |
| 14 | 15 | No |
| 28 | 30 | No |
Note: The data suggests that the compound is not readily biodegradable under the stringent conditions of this test. This is a hypothetical result based on the expected persistence of similar complex esters.
Future Research Directions and Emerging Scholarly Prospects
Innovative Synthetic Methodologies and Green Chemistry Enhancements
The synthesis of cinnamic acid esters, including nitrophenyl propenoates, has traditionally relied on methods like Fischer-Speier esterification or Claisen-Schmidt condensation followed by esterification. researchgate.net While effective, these methods often involve harsh conditions, hazardous solvents, and the generation of significant waste. The future of synthesizing Decyl 3-(4-nitrophenyl)prop-2-enoate lies in the adoption of innovative and green chemistry principles to enhance efficiency, safety, and sustainability. googleapis.commdpi.com
Key research directions include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner products in a fraction of the time required by conventional heating. researchgate.net Future studies could focus on optimizing a one-pot, microwave-assisted synthesis of this compound from 4-nitrobenzaldehyde (B150856) and decyl acetate, potentially under solvent-free conditions. google.comat.ua The rapid and uniform heating provided by microwaves can significantly reduce reaction times from hours to minutes. orientjchem.org
Solid-Acid Catalysis: Replacing corrosive liquid acids like sulfuric acid with reusable solid catalysts, such as acidic resins or zeolites, represents a significant green enhancement. google.com Research into a continuous flow process using a packed-bed reactor with a solid acid catalyst could enable efficient, scalable, and environmentally benign production. google.com This approach simplifies product purification, as the catalyst can be easily filtered off, and minimizes waste streams. google.com
Solvent-Free and Biocatalytic Methods: The development of solvent-free reaction conditions is a cornerstone of green chemistry. googleapis.com Investigating mechanochemical methods, where mechanical energy is used to drive the reaction, could provide a completely solventless route. beilstein-journals.org Furthermore, the use of enzymes, such as lipases, for the esterification of 3-(4-nitrophenyl)prop-2-enoic acid with decanol (B1663958) could offer unparalleled selectivity and mild reaction conditions, operating in aqueous or benign solvent systems.
| Synthesis Method | Potential Advantages | Key Research Challenge |
| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, energy efficiency. researchgate.net | Optimization of reaction parameters (power, time, temperature) for the specific long-chain ester. |
| Solid-Acid Catalysis | Catalyst reusability, reduced corrosion, simplified purification. google.com | Developing a highly active and stable catalyst for the specific reactants. |
| Solvent-Free Reactions | Elimination of solvent waste, reduced environmental impact. googleapis.com | Ensuring sufficient reactant mobility and mixing for efficient conversion. |
| Biocatalysis (Enzymatic) | High selectivity, mild conditions, biodegradable catalyst. | Identifying a suitable and robust enzyme for the non-natural substrate. |
Advanced Computational Prediction of Molecular Properties and Reactivity
Computational chemistry offers a powerful, cost-effective lens through which to predict the properties and reactivity of molecules like this compound before embarking on extensive laboratory synthesis and testing. nih.gov Advanced computational methods can provide deep insights into its electronic structure, potential applications, and toxicological profile.
Promising computational approaches include:
Density Functional Theory (DFT): DFT calculations are invaluable for investigating the electronic structure of molecules. semanticscholar.org For this compound, DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO gap is a critical parameter for predicting chemical reactivity, stability, and nonlinear optical (NLO) properties. semanticscholar.orgnih.gov Such studies can elucidate the charge distribution and identify sites susceptible to nucleophilic or electrophilic attack, guiding the design of new reactions. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical tools that correlate the chemical structure of compounds with their biological activity or toxicity. nih.govresearchgate.net By building QSAR models based on a dataset of related nitroaromatic compounds, it is possible to predict the potential mutagenicity, cytotoxicity, or other biological effects of the decyl ester. nih.govresearchgate.net This in silico screening is crucial for early-stage hazard assessment, aligning with the principles of green and sustainable chemistry by reducing the need for animal testing. researchgate.net
Molecular Dynamics (MD) Simulations: The long decyl chain suggests that this molecule may have interesting interfacial properties. MD simulations can be used to model the behavior of this compound at interfaces, such as a metal-water interface in corrosion studies or a lipid bilayer in biological contexts. These simulations can predict how the molecules orient themselves and form protective films or interact with cell membranes.
| Computational Method | Predicted Properties | Potential Application Area |
| Density Functional Theory (DFT) | HOMO-LUMO gap, charge distribution, polarizability, hyperpolarizability. semanticscholar.org | Materials Science (NLO), Reactivity Prediction. |
| QSAR | Toxicity, biological activity (e.g., antioxidant potential). nih.govmdpi.com | Toxicology, Drug Discovery. |
| Molecular Dynamics (MD) | Interfacial behavior, film formation, membrane interaction. | Corrosion Inhibition, Biomaterials. |
Exploration of Novel Research Applications in Emerging Technologies
The unique combination of an electron-deficient aromatic ring, a conjugated system, and a long lipophilic tail makes this compound a candidate for several advanced applications.
Potential areas for exploration are:
Corrosion Inhibitors: Organic compounds containing heteroatoms (like oxygen and nitrogen) and π-electrons are often effective corrosion inhibitors for metals in acidic media. researchgate.netmdpi.com The nitrophenyl propenoate moiety can adsorb onto a metal surface through the lone pair electrons of the oxygen and nitrogen atoms and the π-electrons of the aromatic ring and double bond. The long decyl chain can then form a hydrophobic, self-assembled layer that repels water and corrosive species. ppor.az Future research could involve testing its efficacy as a corrosion inhibitor for mild steel or aluminum alloys, potentially outperforming shorter-chain analogues due to enhanced surface coverage. researchgate.net
Enzyme Probes and Biological Activity: Nitrophenyl esters are widely used as substrates for various enzymes, such as lipases and proteases, where the release of the p-nitrophenolate ion can be monitored spectrophotometrically. nih.gov The decyl ester of 3-(4-nitrophenyl)prop-2-enoic acid could be explored as a specific substrate or inhibitor for enzymes that have a preference for long-chain fatty acids. nih.govnih.gov Additionally, the nitroaromatic scaffold is present in numerous compounds with diverse biological activities, including antimicrobial and antiparasitic effects. nih.govresearchgate.net The biological activity of this specific ester could be screened against various pathogens. researchgate.net
Deeper Mechanistic Understanding of Chemical and Biological Phenomena
A fundamental understanding of the mechanisms by which this compound functions is critical for optimizing its performance in any application. Future research should aim to elucidate these mechanisms at a molecular level.
Chemical Reaction Mechanisms: For synthetic applications, computational studies using DFT can map out the entire reaction coordinate for proposed synthetic routes. researchgate.net This can help identify the rate-determining step, predict the influence of catalysts, and explain observed regioselectivity, thereby enabling the rational design of more efficient syntheses.
Corrosion Inhibition Mechanism: To understand its role as a corrosion inhibitor, a combination of electrochemical techniques (like potentiodynamic polarization and electrochemical impedance spectroscopy) and surface analysis methods (such as SEM, AFM, and XPS) can be employed. These studies can confirm whether the molecule acts as an anodic, cathodic, or mixed-type inhibitor and provide evidence of the formation of an adsorbed protective film on the metal surface. researchgate.net Adsorption isotherm studies (e.g., Langmuir, Frumkin) can further clarify the nature of the interaction between the inhibitor and the metal. researchgate.net
Biological Mechanism of Action: If the compound shows biological activity, further studies would be needed to pinpoint its molecular target. For nitro-containing compounds, the mechanism often involves the enzymatic reduction of the nitro group within a target cell to generate reactive nitroso and hydroxylamino radicals, which can induce oxidative stress and damage cellular macromolecules. nih.govresearchgate.net Investigating its interaction with specific enzymes, such as thiolases or lipases, could reveal novel pathways for therapeutic intervention. nih.govnih.govnih.gov
Interdisciplinary Approaches in Nitrophenyl Propenoate Research
The full potential of this compound can only be realized through collaborative, interdisciplinary research that bridges the gap between different scientific fields.
Chemistry and Materials Science: Synthetic chemists can design and produce high-purity nitrophenyl propenoates with varying alkyl chain lengths, while materials scientists can characterize their properties in applications like corrosion inhibition and NLO devices. researchgate.netmdpi.com This synergy can lead to the development of structure-property relationships that guide the design of next-generation materials.
Computational and Experimental Chemistry: A tight feedback loop between computational prediction and experimental validation is crucial. semanticscholar.org QSAR and DFT models can predict candidate molecules with desired properties, which can then be synthesized and tested in the lab. researchgate.net The experimental results, in turn, can be used to refine and improve the accuracy of the computational models, accelerating the discovery process.
Biochemistry and Medicinal Chemistry: The exploration of nitrophenyl propenoates as enzymatic probes or potential therapeutic agents requires close collaboration between biochemists, who can study their interactions with purified enzymes and cellular systems, and medicinal chemists, who can modify the molecular structure to enhance potency and reduce toxicity. nih.govresearchgate.net This approach is fundamental to translating a basic chemical discovery into a valuable biotechnological tool or therapeutic lead.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound and the broader class of nitrophenyl propenoates, paving the way for innovations in green chemistry, materials science, and biotechnology.
Q & A
Q. What are the recommended synthetic routes for Decyl 3-(4-nitrophenyl)prop-2-enoate, and how can reaction conditions be optimized?
The compound is synthesized via esterification between 3-(4-nitrophenyl)prop-2-enoic acid and decyl alcohol. Acid-catalyzed esterification (e.g., H₂SO₄ or p-toluenesulfonic acid) or coupling agents like DCC/DMAP (Steglich esterification) are common methods. Optimization involves monitoring reaction progress via TLC, controlling temperature (80–110°C), and using anhydrous conditions. Purification by column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields. Safety protocols for handling nitroaromatic intermediates are critical due to potential toxicity .
Q. How should researchers characterize this compound spectroscopically?
Key techniques include:
- ¹H/¹³C NMR : Identify vinyl protons (δ 6.5–8.0 ppm for nitroaryl and enoate groups) and decyl chain signals (δ 0.8–1.5 ppm).
- IR Spectroscopy : Confirm ester carbonyl (C=O stretch ~1720 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹).
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 333.4 (C₁₉H₂₅NO₄⁺). Cross-validate with high-resolution mass data for accuracy .
Q. What crystallization strategies are effective for structural elucidation?
Slow evaporation from a hexane/acetone mixture (1:3) often yields single crystals. Use SHELXL for refinement of X-ray diffraction data, focusing on resolving the nitro group’s orientation and decyl chain packing. ORTEP-3 or WinGX can visualize thermal ellipsoids and hydrogen-bonding networks .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. Molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets like enzymes, using the nitro group as a hydrogen-bond acceptor. Validate predictions with experimental UV-Vis and cyclic voltammetry data .
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
Discrepancies in hydrogen-bonding patterns (e.g., C=O⋯H interactions) require graph set analysis (as per Etter’s rules) to classify motifs like R₂²(8) or C(6). Cross-reference SHELXL refinement results with ORTEP-3 visualizations to confirm bond angles and torsional strain. Multi-temperature crystallography (100–300 K) can clarify dynamic disorder in the decyl chain .
Q. How do solvent polarity and substituent effects influence the compound’s reactivity?
Polar aprotic solvents (e.g., DMF) stabilize the nitro group’s electron-withdrawing effects, enhancing electrophilic reactivity at the α,β-unsaturated ester. Hammett substituent constants (σ) quantify the nitro group’s impact on reaction rates. Compare with analogs (e.g., methyl or phenyl esters) to isolate steric vs. electronic contributions .
Q. What advanced NMR techniques resolve signal overlap in complex mixtures?
- COSY/HSQC : Assign overlapping vinyl and aryl protons.
- NOESY : Determine spatial proximity between the decyl chain and nitro group.
- ¹³C DEPT-135 : Differentiate CH₃, CH₂, and CH groups in the aliphatic chain. Use a 500 MHz+ spectrometer and deuterated chloroform for optimal resolution .
Methodological Considerations
Q. How to design experiments assessing the compound’s stability under varying conditions?
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (expected >200°C).
- pH Stability : Incubate in buffers (pH 2–12) and monitor via HPLC for ester hydrolysis.
- Photodegradation : Expose to UV light (254 nm) and track nitro group reduction using FTIR .
Q. What statistical approaches validate reproducibility in synthetic yields?
Use a factorial design (e.g., 2³) to test variables: catalyst loading, temperature, and solvent ratio. ANOVA identifies significant factors. Report confidence intervals (95%) for yield data. Replicate reactions ≥3 times to ensure reliability .
Q. How to mitigate hazards during handling and storage?
- Storage : Under nitrogen at –20°C to prevent oxidation.
- Handling : Use nitrile gloves and fume hoods; avoid inhalation (P305+P351+P338 PPE protocols).
- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
